Cas no 70160-47-3 (Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate)

Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate
- ethyl 5-hydroxy-2-oxochromene-3-carboxylate
- 2H-1-Benzopyran-3-carboxylic acid, 5-hydroxy-2-oxo-, ethyl ester
-
- インチ: 1S/C12H10O5/c1-2-16-11(14)8-6-7-9(13)4-3-5-10(7)17-12(8)15/h3-6,13H,2H2,1H3
- InChIKey: CFLYOJSEFYETOM-UHFFFAOYSA-N
- ほほえんだ: C1(=O)OC2=CC=CC(O)=C2C=C1C(OCC)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
じっけんとくせい
- 密度みつど: 1.397±0.06 g/cm3(Predicted)
- ゆうかいてん: 229-230 °C
- ふってん: 430.7±45.0 °C(Predicted)
- 酸性度係数(pKa): 6.87±0.20(Predicted)
Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741067-1g |
Ethyl 5-hydroxy-2-oxo-2h-chromene-3-carboxylate |
70160-47-3 | 98% | 1g |
¥2863.00 | 2024-05-03 | |
Chemenu | CM162241-1g |
ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate |
70160-47-3 | 95% | 1g |
$450 | 2024-07-24 | |
Alichem | A449042526-1g |
Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate |
70160-47-3 | 95% | 1g |
$413.03 | 2023-09-01 | |
Chemenu | CM162241-1g |
ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate |
70160-47-3 | 95% | 1g |
$464 | 2021-06-17 |
Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate 関連文献
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
2. Book reviews
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylateに関する追加情報
Ethyl 5-Hydroxy-2-Oxo-2H-Chromene-3-Carboxylate: A Comprehensive Overview
Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate, also known by its CAS number 70160-47-3, is a fascinating compound with a unique structure and diverse applications. This compound belongs to the chromene family, which is characterized by a benzopyran skeleton. The chromene moiety in this compound plays a crucial role in its chemical properties and reactivity. Recent studies have highlighted its potential in various fields, including pharmaceuticals, agrochemicals, and materials science.
The structure of ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate consists of a chromene ring system with an ethyl ester group at the 3-position and a hydroxyl group at the 5-position. This arrangement makes it highly versatile for chemical modifications and functionalization. The presence of the hydroxyl group introduces additional reactivity, enabling the compound to participate in various nucleophilic and electrophilic reactions. Researchers have exploited this property to develop novel derivatives with enhanced bioactivity and stability.
One of the most promising applications of ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate is in the field of drug discovery. Recent studies have demonstrated its potential as a lead compound for anti-inflammatory and antioxidant therapies. The chromene moiety is known to exhibit significant anti-inflammatory activity, while the ester group enhances bioavailability. By modifying the substituents on the chromene ring, scientists have been able to optimize the compound's pharmacokinetic properties, making it a strong candidate for preclinical trials.
In addition to its pharmaceutical applications, ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate has shown great promise in agrochemical research. The compound's ability to inhibit plant pathogens has led to its investigation as a potential fungicide or bactericide. Recent experiments have revealed that certain derivatives of this compound exhibit potent activity against fungal pathogens such as Candida albicans and Aspergillus niger. These findings suggest that it could be developed into an eco-friendly alternative to conventional pesticides.
The synthesis of ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate has also been a topic of interest for chemists. Traditional methods involve multi-step reactions, but recent advancements have introduced more efficient routes using microwave-assisted synthesis or enzymatic catalysis. These methods not only improve yield but also reduce reaction time, making large-scale production more feasible.
From a materials science perspective, ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate has been explored as a precursor for advanced materials such as organic semiconductors and photovoltaic devices. Its conjugated π-system allows for efficient charge transport properties, which are essential for these applications. Researchers have successfully incorporated this compound into polymer blends to enhance their electronic properties, paving the way for next-generation electronic devices.
In conclusion, ethyl 5-hydroxy-2-o
70160-47-3 (Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate) 関連製品
- 6093-71-6(YZ9)
- 22649-28-1(2H-Chromene-3-carboxylic acid)
- 779-27-1(7-Hydroxycoumarin-3-carboxylic acid)
- 36044-49-2(Methyl 2H-chromene-3-carboxylate)
- 10242-13-4(2H-1-Benzopyran-3-carboxylicacid, 6-methyl-2-oxo-)
- 1846-76-0(Ethyl 3-coumarincarboxylate)
- 57543-58-5(Ethyl 2H-chromene-3-carboxylate)
- 20300-59-8(7-Methoxycoumarin-3-carboxylic acid)
- 531-81-7(Coumarin-3-carboxylic acid)
- 2445-82-1(2H-1-Benzopyran-2-one,3-methyl-)